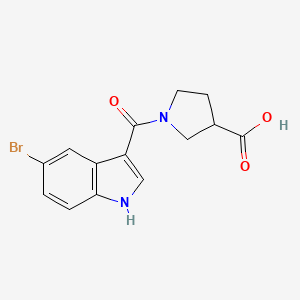

![molecular formula C10H18N2O4 B7429979 3-[[6-(Methylamino)-6-oxohexanoyl]amino]propanoic acid](/img/structure/B7429979.png)

3-[[6-(Methylamino)-6-oxohexanoyl]amino]propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-[[6-(Methylamino)-6-oxohexanoyl]amino]propanoic acid, commonly known as BMAA, is a non-proteinogenic amino acid that has been linked to neurodegenerative diseases such as Alzheimer's, Parkinson's, and ALS. BMAA is produced by cyanobacteria, which are commonly found in freshwater and marine environments. The presence of BMAA in seafood and drinking water has raised concerns about potential health risks associated with cyanobacterial blooms.

Mécanisme D'action

The exact mechanism of BMAA neurotoxicity is not fully understood, but it is thought to involve the incorporation of BMAA into proteins, leading to the formation of misfolded proteins and protein aggregates. BMAA has also been shown to activate glutamate receptors, leading to excitotoxicity and neuronal damage.

Biochemical and Physiological Effects:

BMAA has been shown to have a variety of biochemical and physiological effects, including inhibition of protein synthesis, disruption of mitochondrial function, and activation of oxidative stress pathways. BMAA has also been shown to induce DNA damage and inhibit DNA repair mechanisms.

Avantages Et Limitations Des Expériences En Laboratoire

BMAA is a useful tool for studying the mechanisms of neurodegenerative diseases, as it can induce neuronal damage and death in vitro and in vivo. However, there are limitations to using BMAA in lab experiments, including the difficulty of obtaining pure BMAA and the potential for variability in BMAA concentrations in natural samples.

Orientations Futures

Future research on BMAA should focus on developing more accurate and sensitive methods for detecting BMAA in environmental samples and seafood. Additionally, more research is needed to fully understand the mechanism of BMAA neurotoxicity and the potential health risks associated with exposure to BMAA. Finally, there is a need for further research on potential treatments for BMAA-induced neurodegeneration.

Méthodes De Synthèse

BMAA can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of L-serine with methyl acrylate to form L-β-methylaminoalanine, which is then converted to BMAA through a series of chemical reactions. Enzymatic synthesis involves the use of enzymes to catalyze the conversion of L-serine to BMAA.

Applications De Recherche Scientifique

BMAA has been the subject of extensive scientific research due to its potential neurotoxicity. Studies have shown that BMAA can cause neuronal damage and death in vitro and in vivo, and can lead to the formation of protein aggregates similar to those found in neurodegenerative diseases. BMAA has also been shown to be neurotoxic in animal models, causing behavioral changes and motor deficits.

Propriétés

IUPAC Name |

3-[[6-(methylamino)-6-oxohexanoyl]amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-11-8(13)4-2-3-5-9(14)12-7-6-10(15)16/h2-7H2,1H3,(H,11,13)(H,12,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAIRSQDDTXDZSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CCCCC(=O)NCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[[3-(4-ethoxyphenoxy)-2-hydroxypropyl]amino]-2-methylphenyl]acetamide](/img/structure/B7429898.png)

![3-[[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]amino]-3-(2-fluorophenyl)propan-1-ol](/img/structure/B7429902.png)

![methyl (3S,4S)-4-methyl-1-[[4-[3-(trifluoromethyl)pyrazol-1-yl]phenyl]carbamoyl]pyrrolidine-3-carboxylate](/img/structure/B7429906.png)

![4-[[[5-(1,2-Oxazol-3-yl)-1,3,4-thiadiazol-2-yl]amino]methyl]-1-propylpyrrolidin-2-one](/img/structure/B7429922.png)

![tert-butyl N-[1-[(1-methoxypiperidin-4-yl)carbamoyl]pyrrolidin-3-yl]-N-methylcarbamate](/img/structure/B7429928.png)

![1-[3-(5-methyltetrazol-1-yl)phenyl]-3-(6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepin-7-yl)urea](/img/structure/B7429946.png)

![1-[4-fluoro-3-(5-methyltetrazol-1-yl)phenyl]-3-(6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepin-7-yl)urea](/img/structure/B7429950.png)

![3-bicyclo[4.1.0]heptanylmethyl 5-cyano-1H-pyrrole-3-carboxylate](/img/structure/B7429954.png)

![2-(5-cyano-2,4-dioxo-1H-pyrimidin-3-yl)-N-[1-(4-fluorophenyl)-3,3-dimethylbutyl]acetamide](/img/structure/B7429957.png)

![2,2-difluoro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-methylcyclopropane-1-carboxamide](/img/structure/B7429960.png)

![3-[(4-Hydroxy-2-phenylpentyl)carbamoyl]benzoic acid](/img/structure/B7429967.png)